2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide
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Overview
Description
2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide is an organic compound that belongs to the class of amides It features a sulfanyl group attached to a methoxyphenyl ring and an oxolan-2-ylmethyl group attached to the nitrogen atom of the propanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide can be achieved through a multi-step process:
Formation of 4-methoxyphenylthiol: This can be synthesized by the reduction of 4-methoxybenzenesulfonyl chloride using a reducing agent such as sodium borohydride.
Synthesis of 2-(4-methoxyphenylthio)propanoic acid: The 4-methoxyphenylthiol is then reacted with 2-bromopropanoic acid in the presence of a base like potassium carbonate.
Formation of 2-(4-methoxyphenylthio)propanoyl chloride: The acid is converted to the corresponding acyl chloride using thionyl chloride.
Amidation: The acyl chloride is then reacted with oxolan-2-ylmethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether at low temperatures.
Substitution: Sodium hydride; reactions are performed in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Products with the methoxy group replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It may be employed in studies investigating the biological activity of sulfanyl-containing compounds.
Industrial Applications: The compound could be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a crucial role in binding to the target, while the amide and oxolan-2-ylmethyl groups might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)sulfanyl-N-methylpropanamide: Similar structure but lacks the oxolan-2-ylmethyl group.
2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide: Similar structure but has an acetamide group instead of a propanamide group.
4-methoxyphenylthiourea: Contains a thiourea group instead of a sulfanyl group.
Uniqueness
2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide is unique due to the presence of both the sulfanyl and oxolan-2-ylmethyl groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(15(17)16-10-13-4-3-9-19-13)20-14-7-5-12(18-2)6-8-14/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILUGXXULPPPPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)SC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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